3-Keto Fluvastatin Sodium Salt
Description
Properties
IUPAC Name |
sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKFKRIRLAAVPV-CALJPSDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857907 | |
| Record name | Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331643-17-4 | |
| Record name | 3-Keto fluvastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331643174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-KETO FLUVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9G3ZJQ834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Mechanism
The hydrolysis of Fluvastatin alkyl ester (Formula V) employs sodium hydroxide in a mixture of alcohol (e.g., t-butanol) and water, with an alcohol-to-water volume ratio exceeding 5:1. The reaction proceeds at 10–30°C for 1–8 hours. The 3-keto derivative forms when the 5-hydroxy group of the intermediate undergoes oxidation, often due to residual oxidizing agents or prolonged exposure to alkaline conditions.
Optimization Parameters:
-
Solvent System : t-Butanol/water (20:1–1000:1 ratio) minimizes ester solubility, favoring hydrolysis.
-
Base Stoichiometry : A NaOH-to-ester molar ratio of 0.95–0.98 reduces overhydrolysis.
-
Temperature Control : Maintaining temperatures below 30°C suppresses oxidation.
Targeted Synthesis via Oxidation of Fluvastatin Sodium
This compound can be deliberately synthesized by oxidizing Fluvastatin Sodium. ChemicalBook data indicate that the compound’s ketone group arises from the oxidation of the 3-hydroxy moiety in Fluvastatin.
Oxidation Protocols
-
Oxidizing Agents : Mild agents like pyridinium chlorochromate (PCC) or Jones reagent selectively oxidize the 3-hydroxy group without affecting the 5-hydroxy or indole moieties.
-
Solvent Systems : Reactions are conducted in dichloromethane or acetone at 0–25°C to prevent overoxidation.
-
Workup : The product is isolated via extraction with t-butyl methyl ether, followed by crystallization from methanol/water mixtures.
Yield and Purity Data:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 0 | 68 | >90% |
| Jones Reagent | Acetone | 25 | 72 | 88% |
Isolation from Fluvastatin Synthesis Mixtures
This compound is frequently isolated as a byproduct during Fluvastatin purification. Patent CN1978428A highlights the use of chiral side chains and condensation reactions to synthesize Fluvastatin intermediates, where the 3-keto impurity emerges during deprotection or reduction steps.
Chromatographic Separation
-
Stationary Phase : C18 reverse-phase columns resolve 3-Keto Fluvastatin from Fluvastatin Sodium due to differences in hydrophobicity.
-
Mobile Phase : Acetonitrile/water (55:45, v/v) with 0.1% trifluoroacetic acid achieves baseline separation.
-
Recovery : Lyophilization of collected fractions yields >95% pure this compound.
Analytical Characterization
Key spectroscopic data for this compound include:
Chemical Reactions Analysis
Types of Reactions: 3-Keto Fluvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Reduction of keto groups back to hydroxy groups.
Substitution: Introduction of different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of fluvastatin, each with unique pharmacological properties .
Scientific Research Applications
3-Keto Fluvastatin Sodium Salt has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
3-Keto Fluvastatin Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the blood . The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
Fluvastatin Sodium (CAS: 94061-81-1):
- Formula : C₂₄H₂₅FNNaO₄.
- Molecular Weight : 433.46 g/mol .
- Key Feature: Contains a 3,5-dihydroxyheptenoic acid side chain critical for HMG-CoA reductase inhibition .
3-Keto Fluvastatin Sodium Salt :
- Key Difference : Substitution of the 3-hydroxyl group with a ketone, reducing hydrogen-bonding capacity and altering polarity .
Other Statins :
Physicochemical Properties
Notes:
Metabolic and Pharmacokinetic Profiles
Metabolism of Fluvastatin Sodium
Fluvastatin undergoes hepatic metabolism primarily via CYP2C9, producing hydroxylated metabolites (5-hydroxy, 6-hydroxy) and N-deisopropyl derivatives .
Key Pathways:
Hydroxylation : CYP2C9-mediated at positions 5 and 2.
N-Dealkylation : Removal of the isopropyl group.
This compound
Efficacy and Therapeutic Implications
Fluvastatin Sodium
Comparative Drug-Drug Interaction Profiles
Notes:
Research and Regulatory Considerations
Biological Activity
3-Keto Fluvastatin Sodium Salt is a sodium salt derivative of fluvastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels. Its chemical formula is and it has a molecular weight of approximately 431.43 g/mol. The compound features a keto group at the third position of the fluvastatin structure, which is crucial for its biological activity and pharmacological properties. This compound is utilized in research settings to study lipid metabolism and cardiovascular health.
This compound acts as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR). This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, marking the rate-limiting step in cholesterol biosynthesis. By inhibiting HMGCR, 3-Keto Fluvastatin effectively reduces cholesterol synthesis in the liver, leading to decreased plasma cholesterol levels and a reduced risk of cardiovascular diseases .
Pharmacokinetics
Research indicates that 3-Keto Fluvastatin exhibits distinct pharmacokinetic properties. A study on fluvastatin demonstrated that it has a short biological half-life ranging from 1.5 to 2 hours. The compound is classified as a BCS Class II drug , indicating high permeability and low solubility .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 1.5 - 2 hours |
| Volume of distribution | High |
| Clearance | Variable |
Case Studies and Research Findings
- In Vivo Studies : A study aimed at evaluating the pharmacokinetics of fluvastatin in rabbits utilized high-performance liquid chromatography (HPLC) to assess plasma concentrations over time. The findings indicated significant differences in absorption rates between optimized formulations and marketed products .
- Cell Line Studies : In human hepatocellular carcinoma (HCC) cell lines, fluvastatin was shown to induce G2/M phase arrest, suggesting potential anti-cancer properties. The presence of fluvastatin led to decreased expression of anti-apoptotic proteins (Bcl-2) and increased expression of pro-apoptotic markers (Bax, cleaved caspase-3), indicating its role in promoting apoptosis in cancer cells .
- Comparative Studies : Comparative analysis with other statins such as atorvastatin and simvastatin highlighted the unique structural modifications of 3-Keto Fluvastatin that contribute to its specific biological activities, particularly in lipid metabolism pathways.
Applications in Research
This compound is often employed in various biochemical assays and drug formulation studies due to its reactivity and ability to modulate lipid metabolism. Its role extends beyond cholesterol management; it serves as a valuable tool in exploring mechanisms underlying cardiovascular diseases and potential therapeutic strategies for related conditions.
Related Compounds Comparison
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Atorvastatin | C33H35FN2O5 | More potent HMGCR inhibitor; longer half-life |
| Simvastatin | C25H38O5 | Prodrug form; activated by hydrolysis in vivo |
| Lovastatin | C24H36O5 | Naturally occurring statin; less potent than others |
| Rosuvastatin | C22H28FN3O6S | Stronger LDL reduction; unique sulfonamide group |
Q & A
Q. What spectroscopic techniques are essential for confirming the identity of synthesized this compound?
- Methodological Answer : Combine H/C NMR to verify stereochemistry (3S,5R configuration) and E/Z isomerism (C6-C7 double bond). Use high-resolution MS (HRMS) to confirm molecular mass (CHFNONa, calculated 411.16 g/mol). Validate purity via HPLC-UV (≥99.0%) and differential scanning calorimetry (melting point: 182–184°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
